molecular formula C27H32F3N3O3 B12401152 Egfr-IN-46

Egfr-IN-46

Cat. No.: B12401152
M. Wt: 503.6 g/mol
InChI Key: GTFSJMZEXMPUJA-UHFFFAOYSA-N
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Description

Egfr-IN-46 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various types of cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-46 involves multiple steps, starting with the preparation of key intermediates. The process typically includes reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-46 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

Egfr-IN-46 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase domain. This inhibits the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the EGFR itself and associated signaling molecules such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .

Comparison with Similar Compounds

Egfr-IN-46 is compared with other EGFR inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its specific binding affinity and selectivity for certain EGFR mutations. This makes it particularly effective against drug-resistant cancer cell lines .

List of Similar Compounds

This compound stands out due to its unique chemical structure and mechanism of action, offering potential advantages in overcoming resistance and improving therapeutic outcomes.

Properties

Molecular Formula

C27H32F3N3O3

Molecular Weight

503.6 g/mol

IUPAC Name

N-[3-[6,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]quinolin-4-yl]oxypropyl]-1-methylpiperidin-4-amine

InChI

InChI=1S/C27H32F3N3O3/c1-33-12-9-20(10-13-33)31-11-4-14-36-24-16-22(18-5-7-19(8-6-18)27(28,29)30)32-23-17-26(35-3)25(34-2)15-21(23)24/h5-8,15-17,20,31H,4,9-14H2,1-3H3

InChI Key

GTFSJMZEXMPUJA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCCOC2=CC(=NC3=CC(=C(C=C32)OC)OC)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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